molecular formula C22H21N3O3 B1242312 3-[(4-ethoxyphenoxy)methyl]-N'-(3-pyridinylmethylene)benzohydrazide

3-[(4-ethoxyphenoxy)methyl]-N'-(3-pyridinylmethylene)benzohydrazide

Cat. No.: B1242312
M. Wt: 375.4 g/mol
InChI Key: KIZAMRQLXKZVTN-BUVRLJJBSA-N
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Description

3-[(4-ethoxyphenoxy)methyl]-N-(3-pyridinylmethylideneamino)benzamide is a member of benzoic acids.

Scientific Research Applications

Structural and Conformation Analysis

Research on similar benzohydrazide derivatives, such as the molecule of the title benzohydrazide derivative studied by Fun, Horkaew, & Chantrapromma (2011), reveals their molecular conformation and structural properties. Such compounds typically exhibit a trans conformation with respect to the C=N double bond and are characterized by specific dihedral angles between benzene rings. This information is crucial in understanding the molecular geometry and potential reactivity of similar compounds.

Synthesis and Characterization of Complexes

The synthesis of new oxovanadium(V) complexes with hydrazone ligands, as explored by Ning Wang (2011), is another area of research. Complexes involving benzohydrazide derivatives demonstrate interesting properties, such as coordination through phenolate, imine, and deprotonated amine donor atoms. The study of these complexes aids in understanding the coordination chemistry and potential applications of such compounds.

Application in Anti-Inflammatory Agents

Research into novel molecules for potential anti-inflammatory applications, as conducted by Moloney, G. P. (2001), includes the synthesis of compounds based on the structure of benzohydrazide derivatives. Such studies highlight the potential therapeutic applications of these compounds in medical science, particularly in anti-inflammatory drug development.

Catalytic, DNA Binding, and Antibacterial Activities

Studies like the one by El‐Gammal, Mohamed, Rezk, & El‐Bindary (2021) investigate the catalytic, DNA binding, and antibacterial activities of Schiff base ligands and their complexes. These studies expand the understanding of the biological and chemical activities of benzohydrazide derivatives, providing insights into their potential biomedical applications.

Antioxidant Activity Analysis

Research such as that by Dighade, S. J., & Parikh, P. (2017) evaluates the antioxidant activity of compounds similar to 3-[(4-ethoxyphenoxy)methyl]-N'-(3-pyridinylmethylene)benzohydrazide. Such studies are essential in determining the potential of these compounds in combating oxidative stress-related diseases.

Properties

Molecular Formula

C22H21N3O3

Molecular Weight

375.4 g/mol

IUPAC Name

3-[(4-ethoxyphenoxy)methyl]-N-[(E)-pyridin-3-ylmethylideneamino]benzamide

InChI

InChI=1S/C22H21N3O3/c1-2-27-20-8-10-21(11-9-20)28-16-17-5-3-7-19(13-17)22(26)25-24-15-18-6-4-12-23-14-18/h3-15H,2,16H2,1H3,(H,25,26)/b24-15+

InChI Key

KIZAMRQLXKZVTN-BUVRLJJBSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)OCC2=CC(=CC=C2)C(=O)N/N=C/C3=CN=CC=C3

SMILES

CCOC1=CC=C(C=C1)OCC2=CC(=CC=C2)C(=O)NN=CC3=CN=CC=C3

Canonical SMILES

CCOC1=CC=C(C=C1)OCC2=CC(=CC=C2)C(=O)NN=CC3=CN=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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